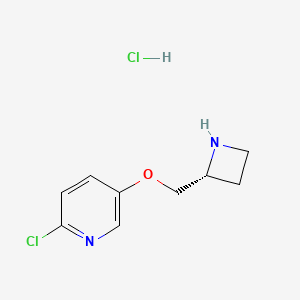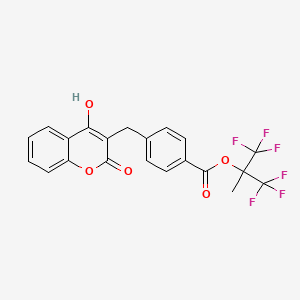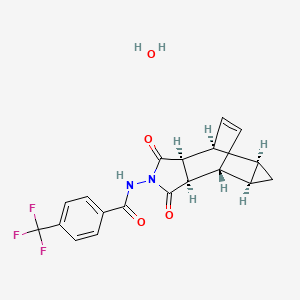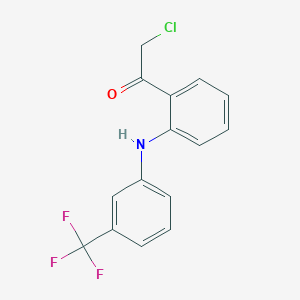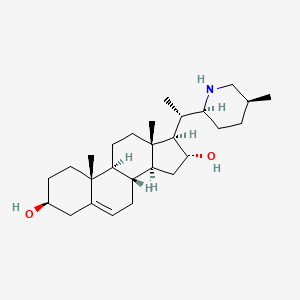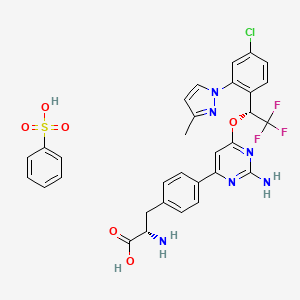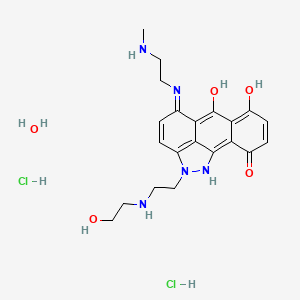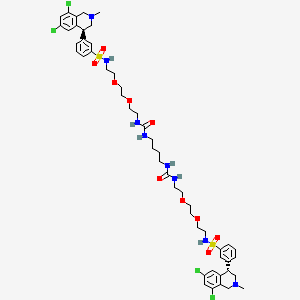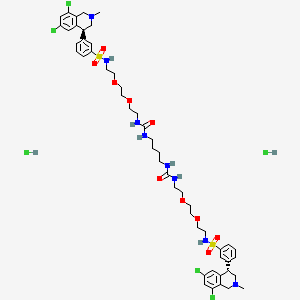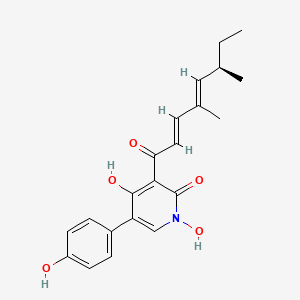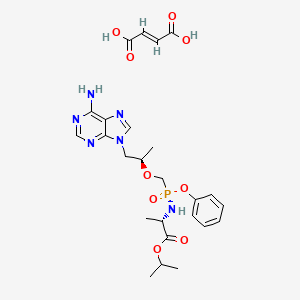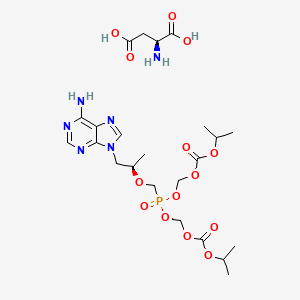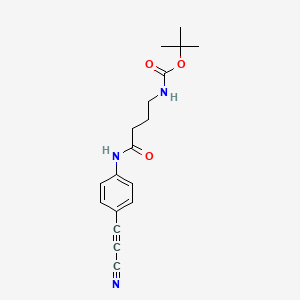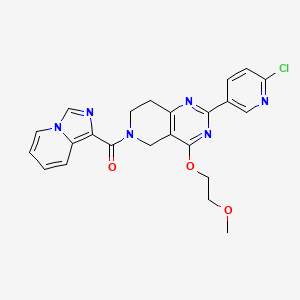
THPP-1
作用机制
THPP-1 通过抑制磷酸二酯酶 10A 发挥作用,磷酸二酯酶 10A 是一种水解环核苷酸的酶。通过抑制这种酶,this compound 提高了环腺苷酸和环鸟苷酸的水平,从而增强了信号转导。 这种机制在中枢神经系统中尤为重要,因为它调节神经递质释放和神经元活动 .
准备方法
合成路线和反应条件
THPP-1 的合成涉及多个步骤,从制备核心吡啶并[4,3-d]嘧啶结构开始。关键步骤包括:
吡啶并[4,3-d]嘧啶核的形成: 这通常通过涉及适当前体的环化反应来实现。
氯吡啶基的引入: 此步骤涉及用氯吡啶基取代吡啶并[4,3-d]嘧啶核上的氢原子。
甲氧基乙氧基的连接: 这通常通过醚化反应来完成。
咪唑并[1,5-a]吡啶基的形成: 这涉及形成咪唑并[1,5-a]吡啶环的环化反应,然后将其连接到吡啶并[4,3-d]嘧啶核上。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
反应条件的优化: 这包括调整温度、压力和溶剂条件以最大限度地提高产率和纯度。
连续流动反应器的使用: 这些反应器允许更好地控制反应条件和可扩展性。
化学反应分析
反应类型
THPP-1 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 它也可以被还原形成还原衍生物。
取代: this compound 可以发生取代反应,其中其官能团之一被另一基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应通常涉及卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂。
主要产物
科学研究应用
THPP-1 具有广泛的科学研究应用,包括:
化学: 用作研究磷酸二酯酶 10A 抑制剂的探针。
生物学: 应用于研究涉及环核苷酸的信号转导通路。
医学: 研究其在精神分裂症和亨廷顿氏病等神经系统疾病中的潜在治疗作用。
相似化合物的比较
类似化合物
PK-THPP: 另一种对磷酸二酯酶 10A 具有强效抑制作用,具有类似结构的化合物。
TAPP: 一种具有类似抑制作用但具有不同取代基的化合物。
TCPP: 另一种具有羧苯基取代基的相关化合物。
独特性
THPP-1 由于其对磷酸二酯酶 10A 的高度特异性和口服生物利用度而独一无二。 与类似化合物相比,this compound 在临床前研究中显示出优越的疗效,并具有良好的药代动力学特征 .
属性
IUPAC Name |
[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLOPKIPKTRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of THPP-1?
A: Research suggests this compound shows promise as a multi-functional agent for cancer treatment. Its structure allows for simultaneous photodynamic therapy (PDT) and photothermal therapy (PTT) upon irradiation with a single 660 nm laser. [] This dual-modality approach aims to enhance tumor growth inhibition. [] Additionally, this compound exhibits potential as an antipsychotic agent. Studies in rats and rhesus monkeys indicate antipsychotic-like effects and cognitive improvements. [, ]
Q2: How does the redox-responsiveness of this compound enhance its therapeutic and imaging capabilities?
A: In reducing environments, this compound exhibits enhanced 19F magnetic resonance imaging (MRI), fluorescence imaging (FLI), and PDT/PTT efficacies. [] This redox-responsive behavior suggests potential for improved tumor targeting and treatment monitoring.
Q3: What is known about the structure of this compound and its derivatives?
A: While the provided abstracts don't explicitly detail this compound's molecular formula or weight, they do mention key structural features. this compound incorporates a porphyrin core, likely derived from meso-tetrakis(para-hydroxyphenyl)porphyrin (THPP). [] Modifications include M-PEGylation and perfluoro-tert-butoxylation, contributing to its biocompatibility and imaging properties. [] Studies on similar compounds like meso-tetrakis (2, 3-dihydroxyphenyl) porphyrin (2, 3-OHPP) highlight the role of hydroxyl groups in forming J-aggregated supramolecular structures upon green laser irradiation. [] These aggregates could influence this compound's therapeutic efficacy and are visualized through techniques like Atomic Force Microscopy (AFM). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


